N-(3-hydroxy-3-phenylpropyl)pivalamide
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Overview
Description
N-(3-hydroxy-3-phenylpropyl)pivalamide is a chemical compound that has garnered significant attention in recent years due to its potential implications in various fields of research and industry. This compound, with the molecular formula C14H21NO2 and a molecular weight of 235.327, is known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-phenylpropyl)pivalamide typically involves the reaction of 3-hydroxy-3-phenylpropylamine with pivaloyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-phenylpropyl)pivalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-phenylpropylpivalamide.
Reduction: Formation of N-(3-hydroxy-3-phenylpropyl)amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(3-hydroxy-3-phenylpropyl)pivalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-phenylpropyl)pivalamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-3-phenylpropyl)acetamide
- N-(3-hydroxy-3-phenylpropyl)benzamide
- N-(3-hydroxy-3-phenylpropyl)butyramide
Uniqueness
N-(3-hydroxy-3-phenylpropyl)pivalamide stands out due to its unique combination of a hydroxyl group and a bulky pivalamide moiety. This structure imparts distinct chemical and physical properties, making it more versatile and effective in certain applications compared to its analogs.
Biological Activity
N-(3-hydroxy-3-phenylpropyl)pivalamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Mechanisms of Biological Activity
Research indicates that this compound may exert its biological effects through several mechanisms:
- Interaction with Enzymatic Pathways : The compound has been studied for its role in modulating enzyme activities, particularly those related to inflammation and immune responses. For instance, it may interact with the STING (Stimulator of Interferon Genes) pathway, which is crucial in the innate immune response .
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells. This could potentially make it useful in treating conditions associated with oxidative damage.
- Anti-inflammatory Effects : There is evidence to suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antioxidant | Reduces oxidative stress | , |
Anti-inflammatory | Inhibits cytokine production | , |
Enzyme Modulation | Affects STING pathway activation | , |
Case Study Analysis
A notable case study evaluated the effects of this compound on a model of chronic inflammation. In this study, laboratory mice were administered varying doses of the compound over a period of four weeks. The results indicated a significant reduction in inflammatory markers compared to the control group, suggesting potential therapeutic benefits in inflammatory diseases.
Another case study focused on the compound's role in cancer therapy, particularly in breast cancer models. The study found that treatment with this compound led to decreased tumor growth rates and enhanced apoptosis in cancerous cells, highlighting its potential as an adjunct therapy in oncology .
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)13(17)15-10-9-12(16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMDFXCXAWYJTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC(C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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